

Application of Fmoc-L-beta-homomethionine in Drug Development: A Technical Guide

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Compound of Interest

Compound Name: *Fmoc-L-beta-homomethionine*

CAS No.: 266359-48-2

Cat. No.: B557517

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Introduction: The Strategic Advantage of β -Amino Acids in Peptidomimetics

In the landscape of modern drug development, peptide-based therapeutics offer high specificity and potency but are often hampered by their susceptibility to enzymatic degradation and poor pharmacokinetic profiles. The strategic incorporation of non-natural amino acids is a cornerstone of peptidomimetic design aimed at overcoming these limitations. Among these, β -amino acids have emerged as exceptionally valuable building blocks. By introducing an additional carbon atom into the peptide backbone, β -amino acids induce unique conformational constraints and, critically, confer remarkable resistance to proteolysis.^{[1][2]}

Fmoc-L- β -homomethionine, in particular, offers a dual advantage. As a β -amino acid, it provides the inherent stability of this class. As a methionine analog, it allows for the exploration of chemical space around a crucial proteinogenic amino acid involved in various biological recognition processes, all while mitigating the common synthetic challenge of methionine oxidation.^{[3][4]} This technical guide provides a comprehensive overview, detailed protocols, and field-proven insights for the effective application of Fmoc-L- β -homomethionine in the synthesis of next-generation peptide drug candidates.

Physicochemical Properties of Fmoc-L- β -homomethionine

A thorough understanding of the building block's properties is fundamental to its successful application. The following table summarizes the key physicochemical data for Fmoc-L- β -homomethionine.

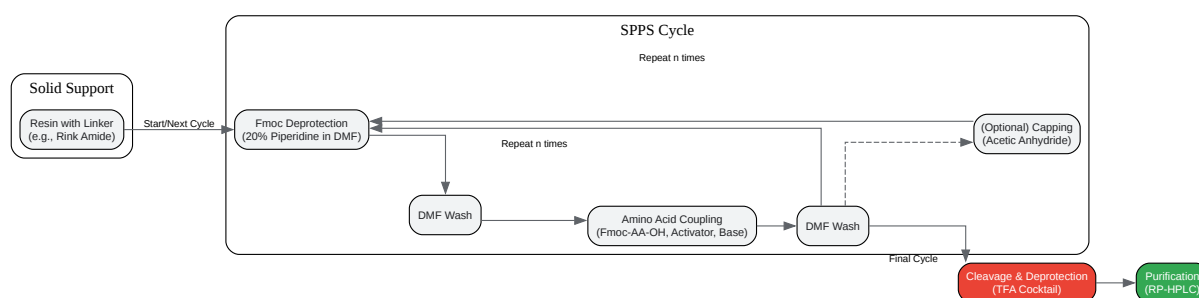
Property	Value	Source
CAS Number	266359-48-2	[5]
Molecular Formula	C ₂₁ H ₂₃ NO ₄ S	[5][6][7]
Molecular Weight	385.48 g/mol	[6][7]
Appearance	White to off-white powder	[6]
Purity	≥95% (Typically ≥98% by HPLC)	[5][6]
Melting Point	126-138 °C	[6]
Optical Rotation	[α] _D = -14 ± 1° (c=1 in DMF)	[6]
Solubility	Soluble in organic solvents (DMF, DCM); sparingly soluble in water.	[8]
Storage Conditions	Store at -20°C upon receipt. Avoid repeated freeze-thaw cycles.	[5]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L- β -homomethionine is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc protecting group provides an orthogonal protection strategy, being stable to the acidic conditions used for final cleavage from the resin but readily removed by a mild base, typically piperidine.[9][10]

Workflow for Fmoc-SPPS of a β -Homomethionine Containing Peptide

The following diagram illustrates the key stages of a typical Fmoc-SPPS cycle for incorporating an amino acid derivative like Fmoc-L- β -homomethionine.



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Caption: General workflow of Fmoc-based solid-phase peptide synthesis (SPPS).

Detailed Protocol: Incorporation of Fmoc-L- β -homomethionine via Manual SPPS

This protocol outlines the manual synthesis of a model peptide containing an L- β -homomethionine residue on a Rink Amide resin (for a C-terminal amide).

Materials:

- Resin: Rink Amide MBHA resin (loading capacity ~0.5 mmol/g).
- Amino Acids: Fmoc-protected α -amino acids, Fmoc-L- β -homomethionine.

- Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
- Deprotection Solution: 20% (v/v) piperidine in DMF.
- Coupling Reagents:
 - Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
 - Base: N,N-Diisopropylethylamine (DIPEA).
- Washing Solvents: DMF, DCM, Methanol (MeOH).
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
- Precipitation Solvent: Cold diethyl ether.

Protocol Steps:

- Resin Swelling:
 - Place the desired amount of resin (e.g., 200 mg for a 0.1 mmol scale synthesis) into a fritted reaction vessel.
 - Add DCM and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the solvent.[\[11\]](#)
 - Wash the resin 3 times with DMF.
- Initial Fmoc Deprotection (if using pre-loaded resin):
 - Add the 20% piperidine/DMF solution to the resin.
 - Agitate for 3 minutes, then drain.
 - Add a fresh aliquot of 20% piperidine/DMF and agitate for 15-20 minutes.[\[12\]](#)

- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Coupling (General α -amino acid):
 - In a separate vial, pre-activate the Fmoc-amino acid (3-4 equivalents relative to resin loading) by dissolving it in DMF with the activator (e.g., HBTU, 3-4 eq.) and DIPEA (6-8 eq.). Allow to react for 1-2 minutes.[\[12\]](#)
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate at room temperature for 1-2 hours.
 - Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
 - (Optional): Perform a ninhydrin test to confirm complete coupling (a negative result, i.e., colorless beads, is desired).
- Incorporation of Fmoc-L- β -homomethionine (Key Step):
 - Rationale: β -amino acids can exhibit slower coupling kinetics due to increased steric hindrance. To ensure a complete reaction, extended coupling times or more potent activators are often necessary.[\[2\]](#)
 - Perform the Fmoc deprotection of the N-terminal amine on the growing peptide chain as described in step 2.
 - Pre-activate Fmoc-L- β -homomethionine (3-4 eq.) using HATU (3-4 eq.) and DIPEA (6-8 eq.) in DMF. HATU is often preferred for sterically hindered couplings.[\[13\]](#)
 - Add the activated solution to the resin.
 - Extend the coupling time to 4-6 hours, or even overnight if necessary.
 - After coupling, wash the resin thoroughly as described in step 3. A ninhydrin test is highly recommended to ensure the reaction has gone to completion. If the test is positive (blue beads), a second coupling (recoupling) under the same conditions is advised.

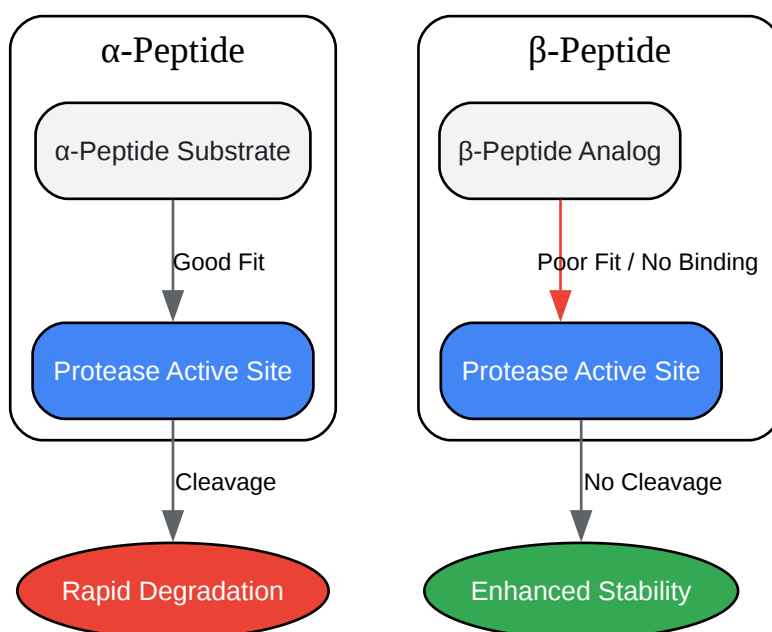
- Chain Elongation:
 - Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids in your sequence.
- Final Cleavage and Deprotection:
 - After the final coupling and a terminal Fmoc deprotection, wash the peptide-resin with DMF, then DCM, and finally MeOH. Dry the resin under vacuum.
 - Add the cold cleavage cocktail (e.g., 10 mL for 0.1 mmol scale) to the dried resin in a fume hood.[\[14\]](#)
 - Agitate at room temperature for 2-3 hours. The TIS scavenger is crucial to prevent S-alkylation (tert-butylation) of the methionine side chain by cations generated during deprotection.[\[14\]](#)
 - Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
 - Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.
 - Dry the crude peptide pellet under vacuum.
- Purification and Analysis:
 - Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA).
 - Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS, MALDI-TOF).

Drug Development Applications & Mechanistic Advantages

The incorporation of L- β -homomethionine into peptide sequences is a strategic decision rooted in enhancing drug-like properties.

Enhanced Proteolytic Stability

The fundamental advantage of β -peptides is their profound resistance to enzymatic degradation.^{[1][2]} Proteases, which have evolved to recognize and cleave the specific backbone geometry of α -peptides, are generally unable to accommodate the altered topology of a β -amino acid-containing backbone. This dramatically increases the in-vivo half-life of the therapeutic candidate, a critical parameter for reducing dosing frequency and improving patient compliance.



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Caption: Steric hindrance prevents protease binding to β -peptide backbones.

Conformational Control and Target Binding

β -amino acids induce unique and stable secondary structures, such as various types of helices and turns, even in short sequences.[1][2] This allows for the rational design of peptidomimetics that can adopt a specific, bioactive conformation required for high-affinity binding to a biological target (e.g., a receptor or enzyme active site). By replacing a key α -amino acid with its β -homolog, researchers can lock the peptide into a favorable structure while simultaneously improving its stability.

A notable example is the development of analogs for the tetrapeptide Tyr-D-Ala-Phe-Phe-NH₂ (TAPP), which has affinity for opioid receptors. When amino acids in TAPP were systematically replaced with β^3 -homo-amino acids, the resulting α,β -hybrid peptides were synthesized and tested for receptor binding. The analog Tyr- β^3 h-D-Ala-Phe-PheNH₂ was found to be as active as the parent α -peptide, demonstrating that the β -amino acid was well-tolerated and could maintain the necessary conformation for biological activity.[15] This highlights the potential of using β -homo-amino acids to create stable and potent receptor ligands.[15]

Overcoming Methionine-Specific Challenges

The thioether side chain of methionine is susceptible to oxidation to the corresponding sulfoxide, both during synthesis and in vivo.[3] While sometimes this is a desired modification, it is often an unwanted side reaction that can alter biological activity and create a heterogeneous product.[16] Using Fmoc-L- β -homomethionine provides a stable building block. For particularly aggregation-prone or difficult sequences, a strategy of using the sulfoxide version (Fmoc-L- β -homomethionine sulfoxide) during synthesis can improve solubility and purification, followed by a final reduction step to yield the desired methionine analog.[16]

Conclusion

Fmoc-L- β -homomethionine is a powerful tool in the arsenal of the medicinal chemist and peptide scientist. Its application allows for the creation of peptidomimetics with significantly enhanced enzymatic stability and controlled conformations, directly addressing the primary liabilities of natural peptides as drug candidates. The protocols and principles outlined in this guide provide a robust framework for leveraging this unique building block to accelerate the development of novel, more effective peptide-based therapeutics.

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